N-Ethyl-2-hydroxysuccinimide-d5

Mass Spectrometry Bioanalysis Isotope Dilution

Quantifying the embryotoxic solvent N-ethyl-2-pyrrolidone (NEP) metabolite 2-HESI in urine demands a matrix-matched internal standard to correct ion suppression-unlabeled analogs compromise accuracy by inflating endogenous signal. - Pentadeuterated (+5 Da) 2-HESI isotopologue; distinct m/z eliminates co-elution interference with the native analyte. - Enables <8% CV imprecision and low μg/L LOD in validated GC-MS/MS and LC-MS/MS methods, meeting FDA/EMA bioanalytical validation criteria. - Trusted for large-scale biomonitoring programs (e.g., German Environmental Specimen Bank) and NEP toxicokinetic studies.

Molecular Formula C6H9NO3
Molecular Weight 148.17 g/mol
Cat. No. B13843137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-2-hydroxysuccinimide-d5
Molecular FormulaC6H9NO3
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCCN1C(=O)CC(C1=O)O
InChIInChI=1S/C6H9NO3/c1-2-7-5(9)3-4(8)6(7)10/h4,8H,2-3H2,1H3/i1D3,2D2
InChIKeyPLQFPWUYWKWMJU-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for N-Ethyl-2-hydroxysuccinimide-d5: Stable Isotope-Labeled Metabolite for Quantitative Bioanalysis and Exposure Monitoring


N-Ethyl-2-hydroxysuccinimide-d5 (2-HESI-d5; CAS 1588523-04-9) is a pentadeuterated isotopologue of 2-hydroxy-N-ethylsuccinimide, the primary urinary metabolite of the embryotoxic industrial solvent N-ethyl-2-pyrrolidone (NEP) [1]. As a synthetic, stable isotope-labeled (SIL) internal standard (IS), it is designed to correct for matrix effects and ionization variability during the quantitative determination of 2-HESI in complex biological matrices [1]. Its molecular mass is +5 Da relative to the unlabeled analyte (148.17 Da vs. 143.14 Da), which provides a distinct mass shift in mass spectrometry while preserving near-identical physicochemical properties .

Why Unlabeled N-Ethyl-2-hydroxysuccinimide Cannot Substitute for Its Deuterated Analog in Quantitative Bioanalytical Workflows


The unlabeled compound (CAS 63467-80-1) is chemically identical to the target analyte (2-HESI) and is therefore unsuitable for use as an internal standard. Its addition to a biological sample would artificially inflate the measured 2-HESI concentration, directly compromising analytical accuracy [1]. The deuterated analog, N-Ethyl-2-hydroxysuccinimide-d5, avoids this pitfall due to its unique mass-to-charge ratio (m/z), which allows for discrete detection and quantification by mass spectrometry without interfering with the endogenous signal [2]. This property is essential for meeting the rigor of analytical method validation guidelines (e.g., FDA Bioanalytical Method Validation Guidance), which mandate the use of a stable isotope-labeled IS for reliable quantification of endogenous compounds and metabolites.

N-Ethyl-2-hydroxysuccinimide-d5: Quantitative Differentiation Against Closest Analogs


Mass Shift Advantage: Enabling Specific Detection by Mass Spectrometry vs. Unlabeled 2-HESI

N-Ethyl-2-hydroxysuccinimide-d5 exhibits a +5 Da mass shift compared to its unlabeled counterpart, 2-HESI (m/z 148.17 vs. 143.14). This difference is sufficient to separate the internal standard from the analyte in a mass spectrometer, enabling accurate quantification without signal overlap . In contrast, using the unlabeled compound (CAS 63467-80-1) as an internal standard would be indistinguishable from the target analyte, rendering the assay invalid .

Mass Spectrometry Bioanalysis Isotope Dilution

Analytical Precision: Demonstrated Imprecision of <8% in Validated IDMS Methods

In a validated isotope-dilution mass spectrometry (IDMS) method using a deuterated internal standard, the interday and intraday imprecision for quantifying 2-HESI in human urine was demonstrated to be better than 8% across all metabolites [1]. This high level of precision is a direct result of using the deuterated analog to correct for variations in sample preparation and instrument performance [2]. This performance standard cannot be met with a non-isotopic internal standard or by external calibration alone [1].

Analytical Chemistry Human Biomonitoring Method Validation

Limit of Detection (LOD): Enabling Quantification at Environmental Exposure Levels (5-20 μg/L)

The Schindler et al. (2012) method, which employs a deuterated internal standard for 2-HESI, achieved limits of detection (LOD) between 5 and 20 μg/L depending on the analyte in human urine [1]. This sensitivity is sufficient to quantify NMP and NEP metabolites at current environmental exposure levels, a capability that is crucial for human biomonitoring programs [2]. This LOD is directly enabled by the use of the deuterated IS, which reduces chemical noise and improves the signal-to-noise ratio for the analyte.

Trace Analysis Human Biomonitoring Sensitivity

Procurement-Driven Application Scenarios for N-Ethyl-2-hydroxysuccinimide-d5


Occupational Exposure Assessment and Biological Monitoring of N-Ethyl-2-Pyrrolidone

This compound is used as an internal standard in validated GC-MS/MS or LC-MS/MS methods for quantifying urinary 2-HESI in workers exposed to NEP. The method's <8% CV imprecision and low μg/L LOD [1] enable compliance with biological exposure indices (BEIs) and occupational health regulations [2]. This is the primary application for which the deuterated standard is commercially supplied.

Environmental Human Biomonitoring (HBM) Studies

Large-scale population studies, such as the German Environmental Specimen Bank [1], rely on the precision and accuracy afforded by isotope-dilution MS using N-Ethyl-2-hydroxysuccinimide-d5. This allows researchers to accurately measure baseline exposure to NEP in the general population and track temporal trends over decades, as demonstrated by the 2018 Ulrich et al. study [1].

Toxicokinetic and Metabolism Studies in Preclinical Models

For investigating the metabolism and elimination of NEP in animal models (e.g., Sprague-Dawley rats [1]), the deuterated standard is used to quantify the 2-HESI metabolite in plasma and urine. This provides critical data for toxicological risk assessment and understanding the pharmacokinetics of the parent solvent, as outlined in the Bury et al. (2019) toxicokinetics study [1].

Analytical Method Development and Cross-Validation for Clinical or Forensic Toxicology

Laboratories developing or transferring a quantitative method for 2-HESI in any biological matrix (urine, plasma, serum) require a certified deuterated IS like N-Ethyl-2-hydroxysuccinimide-d5 to meet validation parameters for accuracy, precision, and recovery. Its use is a foundational requirement for method validation protocols under FDA and EMA guidelines for bioanalytical method validation [1].

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